Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological and chemical properties
Properties
IUPAC Name |
ethyl 6-methyl-2-(propanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-12(17)16-14-13(15(18)19-5-2)10-7-6-9(3)8-11(10)20-14/h9H,4-8H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIWQMHXUXEJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by functionalization to introduce the propionamido and carboxylate groups. The reaction conditions often involve the use of reagents such as ethyl chloroformate, propionyl chloride, and various catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the amido group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution
Scientific Research Applications
Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar in structure but with an amino group instead of a propionamido group.
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a benzamido group instead of a propionamido group.
Ethyl 2-(2-thenoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Features a thenoylamino group, which alters its chemical and biological properties
Biological Activity
Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound belonging to the thiophene derivatives class. Thiophenes are known for their diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a tetrahydrobenzo[b]thiophene core with propionamido and carboxylate functional groups. The synthesis typically involves multiple steps, starting with the formation of the thiophene ring followed by functionalization with propionyl chloride and ethyl chloroformate.
This compound exhibits its biological effects primarily through:
- Antimicrobial Activity : It has been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . This activity is believed to result from its interaction with bacterial cell walls or proteins, leading to cell death.
- Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, in vitro tests have shown that it can effectively reduce cell viability in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 49.9 μM .
Biochemical Pathways
The compound's antimicrobial properties likely involve interference with critical biochemical pathways in bacteria such as:
- Cell Wall Synthesis : Disruption of peptidoglycan synthesis could lead to cell lysis.
- Protein Production : Inhibition of protein synthesis may result from binding to ribosomal subunits or interfering with tRNA binding.
Antimicrobial Studies
In a comparative study, this compound was assessed against several common pathogens. The results indicated significant inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Bacillus subtilis | 12 |
| Escherichia coli | 14 |
| Salmonella typhi | 10 |
Antitumor Studies
Further investigations into its anticancer properties revealed that the compound induced significant cell cycle arrest at the G2/M phase in MCF-7 cells. Flow cytometry analysis demonstrated an increase in cell population at this phase compared to control groups.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control | 66.77 | 16.76 | 17.23 |
| Ethyl Compound (IC50) | 25.56 | 23.38 | 48.10 |
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The study observed a substantial decrease in tumor size and weight compared to untreated controls. Additionally, hematological parameters indicated improved red blood cell counts and hemoglobin levels post-treatment.
Q & A
Q. What is the core structural framework of Ethyl 6-methyl-2-propionamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how do its functional groups influence reactivity?
The compound features a tetrahydrobenzo[b]thiophene core with a fused cyclohexene ring, an ethyl ester group at position 3, a propionamido substituent at position 2, and a methyl group at position 6 . Key functional groups include:
- Ethyl ester : Enhances solubility in organic solvents and serves as a handle for hydrolysis or transesterification reactions.
- Propionamido group : Participates in hydrogen bonding with biological targets (e.g., enzymes) and stabilizes intermediates during synthesis.
- Methyl group : Modulates steric effects and electronic properties of the tetrahydrobenzo[b]thiophene system.
Characterization via H/C NMR and mass spectrometry confirms regioselectivity in substituent placement .
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically employs a Gewald reaction involving cyclohexanone derivatives, ethyl cyanoacetate, and sulfur in polar aprotic solvents (e.g., DMF, ethanol) under reflux (40–70°C) . Key steps:
Cyclocondensation : Cyclohexanone reacts with ethyl cyanoacetate and sulfur to form the thiophene core.
Substituent introduction : Propionamido and methyl groups are added via nucleophilic acyl substitution or alkylation.
Optimization involves:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : H NMR identifies methyl (δ 1.03–1.35 ppm) and ethyl ester protons (δ 4.23–4.32 ppm), while C NMR confirms carbonyl (δ 165–170 ppm) and thiophene carbons .
- Mass spectrometry : ESI-MS detects the molecular ion peak at m/z 239–288, depending on substituents .
- FT-IR : Stretching vibrations at 1657 cm (C=O) and 1241 cm (C-O) validate ester and amide groups .
Q. What preliminary biological activities have been reported, and which assays are used for evaluation?
Reported activities include anticancer (e.g., apoptosis induction in MCF-7 cells) and enzyme inhibition (e.g., JAK2 targets) . Assays:
- MTT assay : Measures cytotoxicity (IC values: 23.2–95.9 µM) .
- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining (e.g., 26.86% reduction in cell viability for derivative 4) .
Advanced Research Questions
Q. How can synthetic yield be improved while minimizing side-product formation?
- Solvent polarity : DMF increases reaction rate but may generate hydrolyzed byproducts; ethanol balances yield and purity .
- Catalytic additives : Morpholine (1 eq.) enhances sulfur incorporation efficiency by 15–20% compared to diethylamine .
- Temperature control : Reflux at 50°C for 18 hours maximizes cyclization while avoiding decomposition .
Q. What structural modifications resolve contradictions in biological activity data across derivatives?
Contradictions arise from substituent effects:
- Methyl vs. phenyl groups : Methyl at position 6 enhances solubility but reduces enzyme affinity, while phenyl improves target binding but lowers bioavailability .
- Ester vs. carboxamide : Ethyl ester derivatives show higher membrane permeability than carboxamide analogs .
Resolution involves QSAR modeling to correlate substituent electronic parameters (Hammett constants) with activity trends .
Q. How do computational studies inform structure-activity relationships (SAR) for this compound?
- Docking simulations : Predict binding to JAK2 kinase (binding energy: −9.2 kcal/mol) via hydrogen bonds with Glu930 and hydrophobic interactions with Leu855 .
- DFT calculations : Reveal that electron-withdrawing groups (e.g., nitro) increase electrophilicity at the thiophene ring, enhancing reactivity in nucleophilic environments .
Q. What strategies are effective for target identification in complex biological systems?
Q. How does the compound’s electrochemical behavior inform its stability in biological environments?
Cyclic voltammetry reveals semireversible reduction at −1.2 V (vs. Ag/AgCl), indicating redox activity that may contribute to pro-oxidant effects in cancer cells . Key parameters:
- Diffusion coefficient : cm/s, suggesting moderate membrane permeability .
- Electron transfer rate : s, consistent with slow intracellular reduction .
Q. What challenges arise in achieving high purity, and how are they mitigated?
Q. How can data reproducibility issues in biological assays be addressed?
Q. What mechanisms explain discrepancies between in vitro and in vivo activity?
Q. What novel applications are emerging beyond traditional pharmacological uses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
